ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the benzothiophene family. This compound is characterized by the presence of multiple functional groups, including an acetylamino group, bromo substituents, and an ethoxy group attached to the benzothiophene core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from the benzothiophene coreThe ethoxy group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with a bromoalkane under nucleophilic substitution conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to remove the bromo substituents.
Electrophilic Aromatic Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions, such as bromination.
Common Reagents and Conditions
Nucleophilic Substitution: Alkoxides, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate has several applications in scientific research:
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Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Properties
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO4S/c1-3-21-15(20)11-9-4-5-10(17)12(22-7-6-16)13(9)23-14(11)18-8(2)19/h4-5H,3,6-7H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEULYTMHTIYARI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCBr)Br)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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